molecular formula C17H21NO2 B173043 1-(5-(tert-Butylamino)-2-methyl-4-phenylfuran-3-yl)ethanone CAS No. 197857-42-4

1-(5-(tert-Butylamino)-2-methyl-4-phenylfuran-3-yl)ethanone

Cat. No.: B173043
CAS No.: 197857-42-4
M. Wt: 271.35 g/mol
InChI Key: ZMAGVCIUDHSFLN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(5-(tert-Butylamino)-2-methyl-4-phenylfuran-3-yl)ethanone is a synthetic organic compound with a complex structure It belongs to the class of furan derivatives and is characterized by the presence of a tert-butylamino group, a methyl group, and a phenyl group attached to a furan ring

Preparation Methods

The synthesis of 1-(5-(tert-Butylamino)-2-methyl-4-phenylfuran-3-yl)ethanone involves multiple steps. One common synthetic route includes the following steps:

    Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Phenyl Group: The phenyl group can be introduced via a Friedel-Crafts acylation reaction using benzene and an acyl chloride.

    Addition of the Tert-butylamino Group: The tert-butylamino group can be added through a nucleophilic substitution reaction using tert-butylamine.

    Methylation: The methyl group can be introduced using a methylating agent such as methyl iodide.

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of catalysts to enhance reaction rates.

Chemical Reactions Analysis

1-(5-(tert-Butylamino)-2-methyl-4-phenylfuran-3-yl)ethanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the tert-butylamino group can be replaced by other nucleophiles.

    Hydrolysis: Hydrolysis reactions can occur under acidic or basic conditions, leading to the breakdown of the compound into smaller fragments.

Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like methanol or ethanol, and varying temperatures and pressures depending on the desired reaction.

Scientific Research Applications

1-(5-(tert-Butylamino)-2-methyl-4-phenylfuran-3-yl)ethanone has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 1-(5-(tert-Butylamino)-2-methyl-4-phenylfuran-3-yl)ethanone involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation, but studies suggest that it may modulate signaling pathways related to cell growth and apoptosis.

Comparison with Similar Compounds

1-(5-(tert-Butylamino)-2-methyl-4-phenylfuran-3-yl)ethanone can be compared with other similar compounds, such as:

    2-(Tert-butylamino)-1-[4-hydroxy-3-(hydroxymethyl)phenyl]ethanone: This compound has a similar structure but differs in the presence of hydroxyl groups.

    4-[2-(Tert-butylamino)-1-hydroxyethyl]-2-(methoxymethyl)phenol: This compound has a methoxymethyl group instead of a furan ring.

    Salbutamol Impurity K: This compound is structurally related but contains a chloro group and hydroxymethyl group.

Properties

CAS No.

197857-42-4

Molecular Formula

C17H21NO2

Molecular Weight

271.35 g/mol

IUPAC Name

1-[5-(tert-butylamino)-2-methyl-4-phenylfuran-3-yl]ethanone

InChI

InChI=1S/C17H21NO2/c1-11(19)14-12(2)20-16(18-17(3,4)5)15(14)13-9-7-6-8-10-13/h6-10,18H,1-5H3

InChI Key

ZMAGVCIUDHSFLN-UHFFFAOYSA-N

SMILES

CC1=C(C(=C(O1)NC(C)(C)C)C2=CC=CC=C2)C(=O)C

Canonical SMILES

CC1=C(C(=C(O1)NC(C)(C)C)C2=CC=CC=C2)C(=O)C

Synonyms

Ethanone, 1-[5-[(1,1-dimethylethyl)amino]-2-methyl-4-phenyl-3-furanyl]-

Origin of Product

United States

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